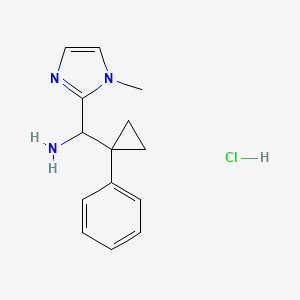![molecular formula C16H12ClNO4 B2909961 methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-37-3](/img/structure/B2909961.png)
methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (MCEPC) is a synthetic compound that has recently been studied for its potential applications in scientific research and drug development. MCEPC is a member of the chromeno[2,3-b]pyridine-3-carboxylate family of compounds, which has been studied for its potential to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). MCEPC is an important compound due to its potential to be used in drug development and scientific research.
Mécanisme D'action
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is believed to bind to the active site of the enzymes, preventing them from catalyzing their reactions. This inhibition of enzyme activity can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively.
Biochemical and Physiological Effects
methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential biochemical and physiological effects. In particular, methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). Inhibition of these enzymes can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively. In addition, methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential anti-inflammatory, anti-cancer, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in laboratory experiments is its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), diacylglycerol acyltransferase (DGAT), and fatty acid synthase (FAS). This inhibition can lead to a decrease in the production of prostaglandins, triglycerides, and fatty acids, respectively. The primary limitation of using methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in laboratory experiments is its potential toxicity. methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been shown to be toxic to cells in vitro, and further research is needed to determine its safety in vivo.
Orientations Futures
The potential applications of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in scientific research and drug development are numerous. Future research should focus on further elucidating the mechanism of action of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, as well as its potential toxicity. In addition, further research should be conducted to investigate the potential therapeutic uses of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, such as its potential anti-inflammatory, anti-cancer, and anti-fungal properties. Moreover, studies should be conducted to investigate the potential synergistic effects of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate when combined with other compounds. Finally, further research should be conducted to investigate the potential applications of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in drug development.
Méthodes De Synthèse
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a reaction vessel at a temperature of about 110°C for about 1 hour. The reaction yields methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate as the desired product, which can then be isolated and purified.
Applications De Recherche Scientifique
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential applications in scientific research, particularly in the area of drug development. methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. In addition, methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied as a potential inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides. methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has also been studied for its potential to inhibit the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids.
Propriétés
IUPAC Name |
methyl 7-chloro-2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJUKWSUBMAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

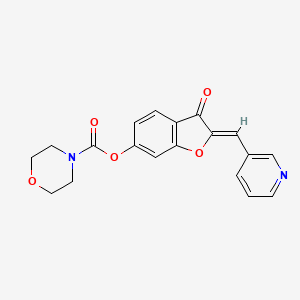
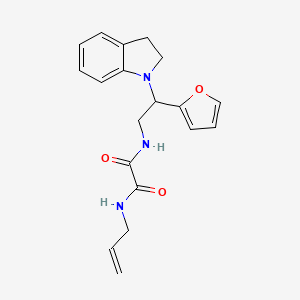
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2909881.png)
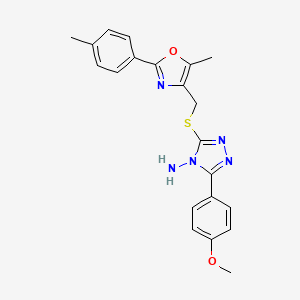
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)

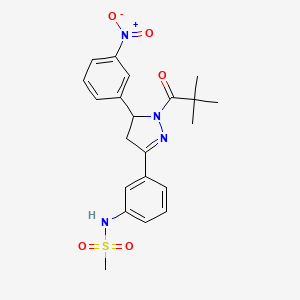
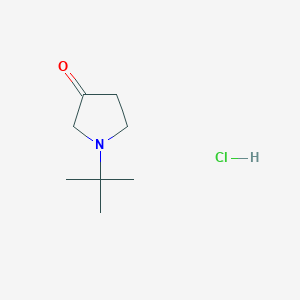
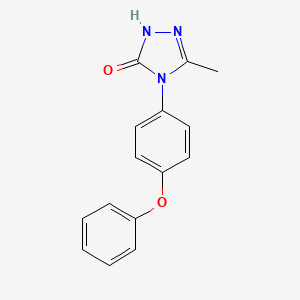
![6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2909893.png)
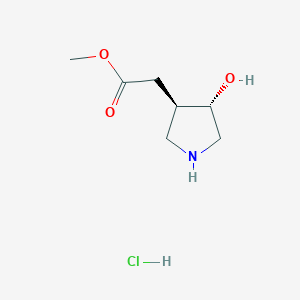
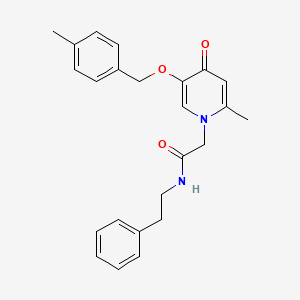
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2909899.png)
